1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine” is a chemical compound with the molecular formula C11H13F3N2O2S and a molecular weight of 294.29 . It is used in proteomics research applications .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The molecular structure of “1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine” is defined by its molecular formula C11H13F3N2O2S . Further details about its structure are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine” are not specified in the retrieved resources, apart from its molecular formula C11H13F3N2O2S and molecular weight 294.29 .Scientific Research Applications
Antibacterial Potential and Drug Design
1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine derivatives have shown promising antibacterial properties against pathogenic bacteria. The synthesis of N-sulfonated derivatives of 2-furoyl-1-piperazine has demonstrated high antibacterial potential with low minimum inhibitory concentration (MIC) values compared to ciprofloxacin, suggesting their promise in drug designing and development due to their mild hemolytic profiles (Abbasi et al., 2022).
Alzheimer's Disease Therapy
A series of 2-furoyl piperazine-based sulfonamide derivatives were synthesized targeting Alzheimer's disease. These compounds were evaluated for their inhibitory potential against butyrylcholinesterase (BChE), with some showing promising lead compounds for the disease treatment based on in vitro and in silico results (Hassan et al., 2019).
Type 2 Diabetes and Alzheimer's Disease Drug Development
The synthesis of multi-functional derivatives of 2-furoic piperazide has shown inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, indicating their potential in drug discovery for treating type 2 diabetes and Alzheimer's diseases. The bioactivity potentials of these derivatives were supported by molecular docking studies (Abbasi et al., 2018).
Therapeutic Agent Synthesis
The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives has shown significant enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase, demonstrating their potential utility as therapeutic agents. These compounds also exhibited activity against various bacterial strains, indicating their broader therapeutic potential (Hussain et al., 2017).
properties
IUPAC Name |
furan-2-yl-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)12-3-1-4-13(11-12)26(23,24)21-8-6-20(7-9-21)15(22)14-5-2-10-25-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWZLOKZBJTEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.